N1,6-Dimethylbenzene-1,2-diamine
Overview
Description
N1,6-Dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, featuring two amino groups (-NH2) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,6-Dimethylbenzene-1,2-diamine can be synthesized through several methods. One common route involves the nitration of benzene to form nitrobenzene, followed by reduction to produce the corresponding diamine. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or iron filings with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with the chemicals and reactions involved .
Chemical Reactions Analysis
Types of Reactions
N1,6-Dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
N1,6-Dimethylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: This compound is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,6-Dimethylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The amino groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methyl groups can affect the compound’s solubility and reactivity, modulating its overall biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethylbenzene-1,2-diamine: This compound has similar structural features but differs in the position of the methyl groups.
Benzene-1,2-diamine: Lacks the methyl groups, resulting in different reactivity and applications.
N1,N2-Dimethylbenzene-1,2-diamine: Another isomer with different methyl group positions.
Uniqueness
N1,6-Dimethylbenzene-1,2-diamine is unique due to the specific positioning of its methyl and amino groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-N,3-dimethylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITJVIDAGYUHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540800 | |
Record name | N~2~,3-Dimethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73902-65-5 | |
Record name | N~2~,3-Dimethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.